Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
CAS No.:
Cat. No.: VC18039146
Molecular Formula: C15H17IO3
Molecular Weight: 372.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17IO3 |
|---|---|
| Molecular Weight | 372.20 g/mol |
| IUPAC Name | ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
| Standard InChI | InChI=1S/C15H17IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
| Standard InChI Key | JQIFFPDRBLECRP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CI |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane skeleton, a strained bicyclic system comprising two fused rings: a three-membered oxirane ring and a five-membered carbocycle. This framework introduces significant ring strain, which enhances reactivity and influences stereoelectronic properties . The oxygen atom in the oxabicyclo system contributes to polarity, while the bicyclic arrangement restricts conformational flexibility, making the compound a rigid scaffold for molecular design.
Functional Group Substituents
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Iodomethyl Group (1-Position): The iodomethyl moiety () at the 1-position is a key reactive site. Iodine’s polarizability and leaving-group potential enable nucleophilic substitution reactions, facilitating covalent modifications in synthetic applications.
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Phenyl Group (3-Position): The aromatic phenyl group () enhances hydrophobic interactions and π-π stacking, critical for binding to biological targets or organic matrices.
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Ethyl Carboxylate (4-Position): The ethyl ester (
) provides hydrolytic stability while retaining potential for ester hydrolysis to carboxylic acids under basic conditions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 372.20 g/mol | |
| CAS Number | Not publicly disclosed | |
| SMILES | CCOC(=O)C12CC(C1)(OC2CCC3=CC=CC=C3)CI |
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves sequential transformations to construct the bicyclic core and introduce substituents. A representative pathway includes:
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Bicyclic Core Formation: Cycloaddition or ring-closing metathesis strategies generate the oxabicyclo[2.1.1]hexane skeleton. For example, Diels-Alder reactions between dienes and oxirane derivatives yield the strained bicyclic system.
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Iodomethyl Introduction: Halogenation using iodine monochloride () or () under radical or electrophilic conditions installs the iodomethyl group.
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Phenyl and Carboxylate Functionalization: Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces the phenyl group, while esterification with ethyl chloroformate establishes the carboxylate .
Optimization Challenges
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Ring Strain Management: The bicyclo[2.1.1]hexane system’s strain necessitates low-temperature conditions (-78°C to 0°C) to prevent ring-opening side reactions.
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Iodine Stability: Light-sensitive iodine requires inert atmospheres (e.g., or ) and amber glassware to avoid degradation.
Applications in Medicinal Chemistry
Bioactive Molecule Synthesis
The compound’s iodomethyl group enables it to act as a covalent warhead in protease inhibitors or kinase-targeting drugs. For instance, it can alkylate cysteine residues in target proteins, irreversibly modulating enzymatic activity.
Materials Science Relevance
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Polymer Crosslinking: The bicyclic core’s rigidity and iodine’s reactivity make the compound a candidate for crosslinking agents in high-performance polymers .
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Liquid Crystals: The phenyl group’s planar structure and ester flexibility contribute to mesophase stability in liquid crystalline materials.
Biological Activity and Mechanisms
Covalent Target Engagement
Studies indicate that the iodomethyl group forms covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins, as demonstrated by mass spectrometry and X-ray crystallography. This mechanism is exploited in pro-drug designs where controlled release of the iodine moiety enhances tissue specificity.
Pharmacokinetic Considerations
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Metabolic Stability: The ethyl ester group slows hepatic esterase-mediated hydrolysis, prolonging half-life compared to carboxylic acid analogs .
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Lipophilicity: LogP calculations (estimated 3.2) suggest moderate membrane permeability, suitable for central nervous system targets.
Comparative Analysis with Structural Analogs
Ethyl 1-(Iodomethyl)-3-(2-Phenylethyl) Variant
A related compound, ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (PubChem CID 165942761), features an extended 2-phenylethyl chain. This modification increases molecular weight to 400.25 g/mol and enhances hydrophobic interactions, albeit at the cost of synthetic complexity .
Simplified Bicyclic Derivatives
Compounds lacking the phenyl group (e.g., CID 137964744) exhibit reduced binding affinity to aromatic-rich biological targets but offer simpler synthesis routes .
Table 2: Structural and Functional Comparisons
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